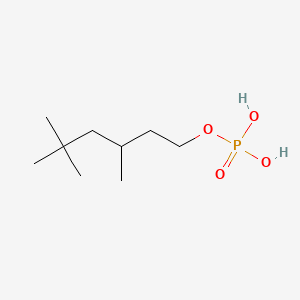

3,5,5-Trimethylhexyl dihydrogen phosphate

Description

Contextualization within the Broader Field of Organophosphate Chemistry

Organophosphorus chemistry is a significant domain of organic chemistry that investigates compounds containing a phosphorus-carbon bond or, more broadly, organic derivatives of phosphorus acids. wikipedia.org These compounds, known as organophosphates, are esters of phosphoric acid and are synthesized through the esterification process with an alcohol. nih.gov They are integral to numerous applications, from industrial uses as plasticizers and flame retardants to agricultural roles as pesticides and herbicides. wikipedia.orgnih.gov The versatility of organophosphates stems from the variable nature of the organic groups attached to the phosphate (B84403) core, which significantly influences their chemical and physical properties. neptjournal.com

Academic Significance and Research Trajectory of Monoalkyl Dihydrogen Phosphates

Monoalkyl dihydrogen phosphates, characterized by a single alkyl chain attached to a dihydrogen phosphate group, represent a fundamental subclass of organophosphates. These compounds are often key intermediates in the synthesis of more complex molecules, including phospholipids, which are essential components of biological membranes. rsc.org Research into monoalkyl phosphates has been driven by their amphiphilic nature, making them relevant in materials science and for their potential applications in areas like drug delivery and the formation of self-assembling monolayers. rsc.org The synthesis of these compounds has evolved over the years, with various methods being developed to achieve efficient phosphorylation of alcohols. researchgate.netnih.gov

Current Research Frontiers and Unaddressed Scholarly Questions Regarding 3,5,5-Trimethylhexyl Dihydrogen Phosphate

Despite the broad interest in monoalkyl dihydrogen phosphates, the specific compound this compound remains a largely unexplored entity within the scientific literature. A thorough review reveals a significant lack of published research focused on its synthesis, characterization, and potential applications. This notable gap in knowledge presents a number of unaddressed questions for the scientific community. For instance, the specific physicochemical properties of this compound, such as its acidity, solubility, and thermal stability, have not been experimentally determined. Furthermore, its potential as a surfactant, corrosion inhibitor, or in other applications typical of organophosphates is yet to be investigated. The unique branched structure of the 3,5,5-trimethylhexyl group may impart interesting properties compared to its linear isomers, a hypothesis that remains to be tested.

Scope and Objectives for Advanced Research Endeavors Pertaining to the Chemical Compound

Future research endeavors should be directed towards a comprehensive characterization of this compound. The primary objective would be to develop and optimize a synthetic route for its preparation, likely through the phosphorylation of 3,5,5-trimethyl-1-hexanol. oecd.orgsigmaaldrich.com Following a successful synthesis, a detailed investigation of its structural and physicochemical properties using modern analytical techniques is paramount.

Subsequent research should then explore its potential applications. Based on the properties of similar long-chain alkyl phosphates, it would be valuable to investigate its efficacy as a surfactant, emulsifier, or corrosion inhibitor. nih.gov Furthermore, exploring its potential role in materials science, for example as a precursor for novel phosphate-based materials, could open up new avenues of research. A systematic study comparing its properties to other nonyl phosphate isomers would also provide valuable insights into structure-property relationships within this class of compounds.

Properties of the Starting Material: 3,5,5-Trimethyl-1-hexanol

| Property | Value |

| CAS Number | 3452-97-9 |

| Molecular Formula | C9H20O |

| Molar Mass | 144.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 193-194 °C |

| Density | 0.824 g/mL at 25 °C |

| Solubility in Water | 0.45 g/L |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comwikipedia.org

Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H21O4P |

| Molar Mass | 224.23 g/mol |

| Appearance | Likely a viscous liquid or waxy solid |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents |

| Acidity (pKa) | Expected to have two pKa values, characteristic of a dihydrogen phosphate |

Note: These properties are predicted based on the general characteristics of similar monoalkyl dihydrogen phosphates and have not been experimentally verified.

Structure

3D Structure

Properties

CAS No. |

85006-34-4 |

|---|---|

Molecular Formula |

C9H21O4P |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

3,5,5-trimethylhexyl dihydrogen phosphate |

InChI |

InChI=1S/C9H21O4P/c1-8(7-9(2,3)4)5-6-13-14(10,11)12/h8H,5-7H2,1-4H3,(H2,10,11,12) |

InChI Key |

CPVSQXHMFHZDCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOP(=O)(O)O)CC(C)(C)C |

Origin of Product |

United States |

**synthetic Methodologies for 3,5,5 Trimethylhexyl Dihydrogen Phosphate**

Indirect Synthetic Pathways Utilizing Precursor Derivatives

Indirect pathways involve the initial conversion of 3,5,5-trimethylhexan-1-ol into an intermediate, which is then reacted with a phosphorylating agent. These multistep routes can offer greater control over the reaction and may be necessary to achieve high purity or avoid side reactions.

The choice of phosphorylating agent is critical to the success of the synthesis. A variety of agents exist, each with distinct reactivity profiles.

Phosphorus Oxychloride (POCl₃) : This is one of the most common and cost-effective industrial reagents. wikipedia.org The reaction of POCl₃ with an alcohol, typically in the presence of a base like triethylamine to scavenge the HCl byproduct, yields a dichlorophosphate intermediate. organic-chemistry.org Subsequent controlled hydrolysis gives the desired dihydrogen phosphate (B84403). A significant challenge is preventing the formation of dialkyl and trialkyl phosphate impurities. organic-chemistry.org

Polyphosphoric Acid (PPA) : PPA reacts with alcohols to produce mixtures with a high proportion of monoalkyl phosphate and low levels of dialkyl phosphate. google.com However, a significant amount of phosphoric acid is also generated as a byproduct from the terminal ends of the polyphosphate chains. google.com

Phosphorus Pentoxide (P₂O₅) : As the anhydride of phosphoric acid, P₂O₅ is a powerful but often aggressive phosphorylating agent. wikipedia.org Its reaction with alcohols can produce a mixture of mono- and disubstituted phosphate esters. elpub.ru Careful control of stoichiometry and reaction conditions is necessary to favor the mono-ester.

H-phosphonates (P(III) reagents) : These reagents can be used in mild Atherton-Todd-type reactions. This approach first forms a phosphite ester, which is subsequently oxidized to the phosphate. kuleuven.be

Table 2: Characteristics of Common Phosphorylating Agents

| Phosphorylating Agent | Chemical Formula | Typical Use | Main Byproducts/Impurities |

|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Industrial synthesis of mono- and dialkyl phosphates. wikipedia.orgorganic-chemistry.org | HCl, dialkyl phosphates, trialkyl phosphates. wikipedia.orgorganic-chemistry.org |

| Polyphosphoric Acid | Hₙ₊₂PₙO₃ₙ₊₁ | Production of high monoalkyl phosphate mixtures. google.com | Orthophosphoric acid. google.com |

| Phosphorus Pentoxide | P₂O₅ (P₄O₁₀) | Synthesis of mono- and dialkyl phosphate mixtures. elpub.ru | Dialkyl phosphates, unreacted alcohol. elpub.ru |

Multistep syntheses provide a higher degree of control. A standard approach involves reacting the alcohol with a trivalent phosphoramidite reagent. acs.org This produces a phosphite intermediate, which is then oxidized in the same vessel to yield a protected phosphate triester. Final deprotection steps are then required to furnish the dihydrogen phosphate. While longer, this sequence allows for purification at intermediate stages and is a cornerstone of oligonucleotide synthesis.

Another multistep route involves the conversion of a monoalkyl hydrogen phosphonate to a dialkyl hydrogen phosphate through oxidative esterification. rsc.org While this specific transformation produces a dialkyl product, the underlying principle of derivatizing a phosphorus-containing intermediate highlights the versatility of multistep approaches.

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of 3,5,5-trimethylhexyl dihydrogen phosphate while minimizing the formation of byproducts such as the corresponding dialkyl phosphate.

Key parameters for optimization include:

Stoichiometry : The molar ratio of alcohol to phosphorylating agent is critical. Using an excess of the phosphorylating agent can help drive the reaction to completion but may also increase the formation of byproducts or complicate purification. For example, with polyphosphoric acid, an excess of the acid is used to ensure high conversion of the alcohol and minimize residual alcohol. google.com

Temperature : Phosphorylation reactions can be highly exothermic, particularly with reagents like P₂O₅ or POCl₃. wikipedia.orggoogle.com Careful temperature control is necessary to prevent side reactions and degradation. Many modern catalytic methods are designed to operate at or near room temperature to improve selectivity. organic-chemistry.orgkuleuven.be

Solvent : The choice of solvent can influence reaction rates and selectivity. Anhydrous, non-protic solvents like toluene, dichloromethane (DCM), or acetonitrile (B52724) (MeCN) are commonly used to prevent premature hydrolysis of the phosphorylating agent. organic-chemistry.orgorganic-chemistry.org

Reaction Time : Monitoring the reaction progress (e.g., by ³¹P NMR spectroscopy) allows for quenching at the optimal time to maximize the yield of the desired product. organic-chemistry.org

Optimization studies for the catalytic phosphorylation of alcohols have shown that adjusting the equivalents of the phosphoryl donor and the catalyst load can significantly impact yield. nih.gov For instance, in the PEP-K/TBAHS system, increasing the equivalents of PEP-K and the mole percentage of the TBAHS catalyst was found to improve yields for more challenging substrates. nih.gov

Kinetic and Thermodynamic Considerations in Phosphate Ester Formation

Thermodynamic Landscape

Table 1: Thermodynamic Parameters for the Hydrolysis of Selected Phosphate Diesters

| Compound | ΔH (kJ·mol⁻¹) | ΔS (J·mol⁻¹·K⁻¹) | ΔG (kJ·mol⁻¹) | Spontaneity |

| Bis-p-nitrophenyl phosphate (BpNPP) | 48.8 | -171.6 | 99.9 | Non-spontaneous |

| Pyridyl-p-nitrophenyl phosphate (PypNPP) | 64.9 | -127.1 | 102.8 | Non-spontaneous |

| Methyl-p-nitrophenyl phosphate (MpNPP) | 86.3 | -76.7 | 109.2 | Non-spontaneous |

| Neopentyl phenyl-p-nitrophenyl phosphate (NppNPP) | 63.7 | -152.0 | 109.0 | Non-spontaneous |

This interactive table summarizes data for the hydrolysis of model phosphate diesters in alkaline solution, indicating the reactions are non-spontaneous (positive ΔG) and require energy input to proceed. Data sourced from samipubco.com.

Kinetic Hurdles

Kinetically, the phosphorylation of an alcohol presents a significant activation barrier. acs.orgnih.gov The phosphorus atom in common phosphorylating agents like phosphorus oxychloride or phosphoric acid is not sufficiently electrophilic to be readily attacked by the alcohol's hydroxyl group. Therefore, the reaction rate is often impractically slow without intervention. To overcome this kinetic barrier, several strategies are used:

Activation of the Phosphorylating Agent: In biological systems, enzymes called kinases use high-energy donors like adenosine triphosphate (ATP) to facilitate the reaction. acs.orglibretexts.org In chemical synthesis, highly reactive phosphorylating agents are used, or catalysts are employed to increase the electrophilicity of the phosphorus center. acs.orgnih.gov

Catalysis: Both acid and base catalysis can accelerate the reaction. Brønsted acids can protonate the phosphorylating agent, making it more susceptible to nucleophilic attack. kuleuven.benih.gov

Temperature: Increasing the reaction temperature provides the necessary energy to overcome the activation enthalpy (ΔH‡). However, high temperatures can also lead to undesirable side reactions. acs.org

The choice between kinetic and thermodynamic control can influence the product distribution. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction may become reversible and approach equilibrium, leading to thermodynamic control, where the most stable product is favored. masterorganicchemistry.com For the synthesis of a specific monoester like this compound, reaction conditions are carefully selected to favor its formation over di- or triesters.

Continuous Flow and Scalable Synthesis Strategies

For the large-scale production of this compound, moving from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability.

Continuous flow chemistry involves pumping reactants through a network of tubes or channels, where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, mitigating the risks associated with highly exothermic or temperature-sensitive reactions. nih.gov

A general approach for the continuous flow synthesis of an alkyl dihydrogen phosphate involves:

Pumping: Solutions of the alcohol (3,5,5-trimethylhexanol) and the phosphorylating agent (e.g., phosphorus oxychloride) in an appropriate solvent are introduced into the system using precise pumps. researchgate.net

Mixing: The reactant streams converge in a micromixer, ensuring rapid and homogeneous mixing.

Reaction: The mixture flows through a heated reactor coil or channel. The residence time is controlled by the flow rate and the reactor volume, allowing for precise control over the reaction progress.

Quenching: The reaction stream is then mixed with a quenching agent (e.g., water or a buffer solution) to stop the reaction and hydrolyze any remaining reactive intermediates. nih.gov

Work-up: Downstream processing, such as liquid-liquid extraction, can be integrated into the flow system for initial purification.

The synthesis of phosphonates and related organophosphorus compounds has been successfully demonstrated in continuous flow microwave reactors, highlighting the potential for fine-tuning reaction conditions to control product distribution. researchgate.net This level of control is crucial for maximizing the yield of the desired monoester while minimizing the formation of diester and triester byproducts.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Organophosphates

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Limited by reactor volume; scale-up can be challenging. | Easily scalable by running the system for longer durations or by "numbering-up" (parallelization). |

| Safety | Poor heat transfer in large volumes can lead to thermal runaways. | Excellent heat transfer minimizes risks; smaller volumes of hazardous materials are handled at any given time. |

| Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time leads to higher selectivity and purity. nih.gov |

| Reaction Time | Often requires long reaction and work-up times. | Significantly reduced reaction times (seconds to minutes) due to efficient mixing and heat transfer. researchgate.net |

| Byproduct Formation | Higher potential for byproduct formation (e.g., diesters, triesters, alkyl chlorides). wikipedia.org | Minimized byproduct formation due to precise control, leading to cleaner reaction profiles. |

This interactive table contrasts the key features of batch and continuous flow manufacturing for organophosphate compounds.

The scalability of continuous flow processes is a major advantage for industrial production. Instead of using progressively larger and more difficult-to-manage reactors, production capacity can be increased by simply running the process for longer periods or by setting up multiple reactor systems in parallel.

Purification Techniques for Academic and Industrial-Scale Production

The crude product from the synthesis of this compound is a mixture containing the desired monoester, unreacted starting materials, the di- and tri-ester byproducts, and residual phosphoric acid. The purification strategy depends heavily on the scale of production and the required final purity.

Academic-Scale Purification

For laboratory-scale synthesis (milligrams to grams), chromatographic techniques are prevalent:

Column Chromatography: Silica gel chromatography can be used, but the high acidity of the phosphate monoester can lead to streaking and poor separation. Using a modified mobile phase, such as adding a small amount of a polar solvent like methanol or acetic acid, can improve results.

Ion-Exchange Chromatography: This is a highly effective method for separating charged molecules. The crude mixture can be passed through an anion-exchange resin, which will bind the acidic phosphate esters and phosphoric acid. Elution with a salt or pH gradient can then selectively release the monoester, separating it from the less acidic diester and the more strongly retained phosphoric acid. nih.govnih.gov

Thin-Layer Chromatography (TLC) and Electrophoresis: These are primarily analytical techniques but can be adapted for small-scale preparative separations to isolate pure samples for characterization. scilit.com

Industrial-Scale Production

For large-scale production (kilograms to tons), chromatographic methods are often too expensive and generate excessive waste. Industrial purification relies on more robust and economical physical separation techniques:

Extraction: Liquid-liquid extraction is a cornerstone of industrial purification. The crude product can be washed with water or an aqueous solution to remove water-soluble impurities like phosphoric acid. A subsequent wash with a dilute acidic solution containing a chelating agent (e.g., oxalic acid) can effectively remove metal ion contaminants. google.comgoogle.com

Treatment with Acid Scavengers: Residual acidity, measured by the Total Acid Number (TAN), can be problematic. highpuritynorthwest.com After initial washing and drying, the product can be treated with an acid scavenger, such as an epoxy compound, which reacts with and neutralizes residual acids. google.comgoogle.com

Filtration and Drying: Particulate matter is removed by filtration. Since phosphate esters are often hygroscopic, drying under a vacuum is a critical step to remove water, which can otherwise lead to hydrolysis and an increase in acidity over time. highpuritynorthwest.com Industrial systems may use vacuum dehydrators for this purpose. highpuritynorthwest.com

Adsorption: In some applications, media such as Fuller's earth, activated alumina, or modern ion-exchange resins are used in a side-stream process to continuously remove acidic degradation products and maintain the purity of the phosphate ester fluid during its use. machinerylubrication.comproactivereliability.com

Table 3: Summary of Purification Techniques for Phosphate Esters

| Technique | Principle | Scale of Application | Impurities Removed |

| Column Chromatography | Adsorption/partition based on polarity. | Academic | Unreacted alcohol, diester, triester. |

| Ion-Exchange Chromatography | Separation based on charge. nih.gov | Academic, Analytical | Phosphoric acid, other charged species. |

| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases. google.com | Industrial | Phosphoric acid, metal salts, water-soluble impurities. |

| Acid Scavenging | Chemical reaction with acidic impurities. google.com | Industrial | Residual phosphoric acid, acidic byproducts. |

| Vacuum Dehydration | Removal of water under reduced pressure. highpuritynorthwest.com | Industrial | Dissolved and emulsified water. |

| Adsorption Media | Adsorption of polar/acidic compounds. machinerylubrication.com | Industrial | Acidic degradation products, metal soaps. |

This interactive table outlines common purification methods for phosphate esters, their underlying principles, typical scale of use, and the primary impurities they target.

**mechanistic Chemistry and Derivatization of 3,5,5 Trimethylhexyl Dihydrogen Phosphate**

Hydrolytic Stability and Degradation Pathways

The stability of 3,5,5-trimethylhexyl dihydrogen phosphate (B84403) in aqueous environments is critically dependent on conditions such as pH. The ester linkage is susceptible to cleavage through hydrolysis, a process that can be catalyzed by acids, bases, or enzymes.

The hydrolysis of phosphate monoesters is significantly accelerated in acidic conditions. The general mechanism for the acid-catalyzed hydrolysis of a monoalkyl dihydrogen phosphate involves the protonation of one of the phosphate oxygen atoms. This protonation increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack by a water molecule.

The reaction typically proceeds through a pre-equilibrium protonation step, followed by the rate-determining attack of water on the phosphorus atom. ncku.edu.tw For phosphate monoesters, the monoanionic form (with one protonated hydroxyl group) is observed to react much more rapidly than the dianionic form. nih.gov The process culminates in the cleavage of the phosphorus-oxygen ester bond, releasing 3,5,5-trimethylhexanol and inorganic phosphoric acid.

While this general mechanism is well-established for organophosphates, specific kinetic studies and rate constants for the acid-catalyzed hydrolysis of 3,5,5-trimethylhexyl dihydrogen phosphate are not detailed in the available scientific literature. Research on analogous compounds indicates that the reaction rate is dependent on factors such as temperature, acid concentration, and the steric nature of the alkyl group.

Table 1: Illustrative Factors Influencing Acid-Catalyzed Hydrolysis of Alkyl Dihydrogen Phosphates

| Factor | Influence on Reaction Rate | Mechanistic Rationale |

| pH | Rate increases as pH decreases | Protonation of the phosphate group enhances the electrophilicity of the phosphorus atom. nih.gov |

| Temperature | Rate increases with temperature | Provides the necessary activation energy for the nucleophilic attack by water. |

| Steric Hindrance | May decrease the rate | The bulky 3,5,5-trimethylhexyl group could sterically hinder the approach of the water nucleophile to the phosphorus center. |

Under basic conditions, the hydrolysis of this compound proceeds via a different mechanism. In this pathway, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus center. For phosphate monoester dianions, the reaction is generally slow due to electrostatic repulsion between the negatively charged nucleophile and the anionic phosphate group.

The mechanism for the hydrolysis of phosphate monoester dianions is often described as a dissociative (elimination-addition) pathway. frontiersin.org This involves a transition state with significant P-O bond fission to the leaving group, resembling a metaphosphate intermediate. nih.govfrontiersin.org This highly reactive intermediate is then rapidly attacked by water to form inorganic phosphate. The products of this reaction are 3,5,5-trimethylhexanol and phosphate.

Enzymes play a crucial role in the hydrolysis of organophosphate esters in biological systems. mdpi.com The cleavage of the P-O ester bond in this compound would likely be catalyzed by phosphatases, which are enzymes that hydrolyze phosphate esters. gonzaga.edu

The general mechanism of many phosphatases involves the use of an activated water molecule or a nucleophilic amino acid residue within the enzyme's active site to attack the phosphorus atom. Often, these enzymes are metalloenzymes, utilizing divalent metal ions (e.g., Zn²⁺, Mg²⁺) to coordinate with the phosphate oxygen atoms. tamu.edulibretexts.org This coordination polarizes the P-O bond, increases the electrophilicity of the phosphorus, and helps to stabilize the negative charge of the transition state. gonzaga.edulibretexts.org The reaction often proceeds with an inversion of stereochemistry at the phosphorus center, indicative of a direct attack mechanism. tamu.edu

While many organophosphate-hydrolyzing enzymes have been identified, such as phosphotriesterase (PTE), their primary substrates are often organophosphate triesters used as pesticides or nerve agents. tamu.edunih.gov The hydrolysis of a monoester like this compound would fall under the activity of different classes of phosphatases. Studies have shown that long-chain organophosphate diesters can exhibit a strong affinity for proteins, which could influence their enzymatic transformation. nih.gov Biocatalytic systems can be developed and optimized for the hydrolysis of chemically stable compounds, sometimes fueled by cofactors like ATP. nih.gov

Transesterification Reactions and Phosphoryl Transfer Mechanisms

Beyond hydrolysis, the phosphate group of this compound can be transferred to other nucleophiles, such as alcohols or amines. This process, known as transesterification or phosphoryl transfer, is a fundamental reaction in biochemistry. frontiersin.org

Intermolecular phosphoryl transfer involves the transfer of the phosphoryl group (-PO₃²⁻) from this compound to another molecule (a nucleophile). The mechanism of this transfer can be described by a continuum between two primary models. nih.gov

Concerted (Sₙ2-like) Mechanism : This is a single-step process where the nucleophile attacks the phosphorus atom at the same time as the 3,5,5-trimethylhexyloxy leaving group departs. libretexts.orglibretexts.org The reaction proceeds through a single, high-energy trigonal bipyramidal transition state. libretexts.orglibretexts.org

Stepwise (Addition-Elimination) Mechanism : This two-step process involves the initial attack of the nucleophile to form a stable, pentavalent phosphorane intermediate. nih.govlibretexts.org This intermediate then breaks down in a second step to release the leaving group and form the final product. libretexts.org

The predominant mechanism depends on the nature of the substrate, the nucleophile, and the reaction conditions. In biological systems, enzymes called kinases catalyze phosphoryl transfer, often from a donor like ATP. gonzaga.edu These enzymes typically use metal ions (e.g., Mg²⁺) to facilitate the transfer by making the phosphorus atom more electrophilic. libretexts.org

Table 2: General Mechanisms for Intermolecular Phosphoryl Transfer

| Mechanism | Key Feature | Intermediate/Transition State | Description |

| Concerted (AₙDₙ) | Single Step | Trigonal Bipyramidal Transition State | Bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously. nih.govlibretexts.org |

| Stepwise (Aₙ+Dₙ) | Two Steps | Pentavalent Phosphorane Intermediate | A stable intermediate is formed upon nucleophilic attack, which then decomposes to products. nih.govlibretexts.org |

Intramolecular rearrangements involve the reaction of a functional group within a molecule with another part of the same molecule. For a simple alkyl phosphate like this compound, which lacks other reactive functional groups in close proximity to the phosphate moiety, significant intramolecular rearrangements are not considered a major reaction pathway under typical conditions.

While such rearrangements are known for more complex organophosphates, such as the formation of a succinimide (B58015) intermediate from the dephosphorylation of phosphoaspartate residues in proteins, these are highly dependent on the specific structure of the molecule. nih.gov For this compound, intermolecular reactions like hydrolysis and phosphoryl transfer are the dominant modes of reactivity.

Coordination Chemistry and Metal Complexation Phenomena

The coordination chemistry of organophosphates like this compound is a field of significant interest due to the diverse structural possibilities and applications of the resulting metal complexes in areas such as catalysis, materials science, and metal extraction. researchgate.net As a monoalkyl phosphate ester, this compound possesses two acidic protons on the phosphate group, making it a versatile ligand capable of forming a wide range of coordination compounds with transition metals.

This compound, as a representative monoalkyl phosphate, exhibits versatile ligand binding properties. The phosphate group (PO₄) can coordinate to metal ions through one, two, or three of its oxygen atoms, leading to various binding modes. wikipedia.org Unlike phosphate diesters, which typically form discrete molecules or small clusters, monoesters like this compound have a greater tendency to bind to a larger number of metal ions, often resulting in the formation of larger aggregates or polymeric structures. researchgate.netacs.org

The deprotonated phosphate headgroup can act as a multidentate ligand. Common coordination modes observed for monoalkyl phosphates include:

Monodentate: Binding through a single oxygen atom.

Bidentate (Chelating): Two oxygen atoms from the same phosphate group bind to a single metal center.

Bidentate (Bridging): The phosphate group links two different metal centers, a common motif that facilitates the formation of polynuclear complexes and coordination polymers. wikipedia.org

Tridentate (Bridging/Capping): Three oxygen atoms coordinate to one or more metal centers, often seen capping a cluster of metal ions. wikipedia.org

The specific coordination mode is influenced by several factors, including the identity of the transition metal, the pH of the system (which dictates the protonation state of the phosphate), the reaction stoichiometry, and the presence of other ligands. Transition metal phosphates are noted for their diverse chemical compositions and crystal structures, which are adaptable for various applications. researchgate.net The bulky, branched 3,5,5-trimethylhexyl group can also impart steric influence on the resulting complex, potentially affecting its crystal packing, solubility, and stability.

Table 1: General Coordination Properties of Monoalkyl Phosphate Ligands with Transition Metals

| Property | Description | Typical Transition Metals Involved |

|---|---|---|

| Ligand Type | Monoanionic or dianionic organophosphate ester, depending on pH. | Co(II), Ni(II), Cu(II), Zn(II), Fe(III), V(IV/V), Mo(VI), Ru(III), Rh(I) researchgate.netacs.orgresearchgate.netnih.gov |

| Common Binding Modes | Monodentate, Bidentate (Chelating and Bridging), Tridentate (Capping). wikipedia.org | Applicable to most transition metals. Bridging is very common. wikipedia.org |

| Resulting Structures | Can form discrete molecular complexes, multinuclear clusters, and extended one-, two-, or three-dimensional coordination polymers. researchgate.netacs.org | Varies greatly with metal and conditions. Vanadyl phosphates often form layered structures. datapdf.com |

| Steric Influence | The bulky alkyl group (3,5,5-trimethylhexyl) can influence solubility and prevent the formation of overly dense crystal packing. | General principle in coordination chemistry. mdpi.com |

The stoichiometry and structure of complexes formed with this compound are dictated by the coordination preferences of the metal ion and the ligand-to-metal ratio used in the synthesis. Structural characterization of such complexes is most definitively achieved through single-crystal X-ray diffraction. mst.edu

Derivatization Chemistry for Functionalization and Analog Synthesis

The chemical modification of this compound is essential for creating derivatives with tailored properties. Key strategies include esterification to form diesters and triesters, and other modifications to enhance reactivity or introduce specific functionalities.

This compound is a monoester of phosphoric acid. The two remaining acidic hydroxyl groups on the phosphorus atom can be esterified to yield the corresponding diester and triester derivatives. The synthesis of these derivatives typically involves the reaction of the monoester with one or two equivalents of an alcohol in the presence of a suitable activating or coupling agent.

Common synthetic strategies that can be applied include:

Acid-Catalyzed Esterification: Reaction with an excess of an alcohol in the presence of a strong acid catalyst. However, this method can be harsh and may not be suitable for complex substrates.

Reaction with Alkyl Halides: The deprotonated phosphate can act as a nucleophile, reacting with alkyl halides to form the ester bond.

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides can be used to facilitate the condensation reaction between the phosphate's hydroxyl group and an alcohol.

Phosphoryl Chloride Chemistry: A classical method involves reacting phosphorus oxychloride with the corresponding alcohols in a stepwise manner. For derivatizing an existing monoester, milder activating agents are often preferred. organic-chemistry.org

Metal-Catalyzed Phosphonylation: Modern methods may employ catalysts, such as those based on zinc or hafnium, to promote the efficient and selective formation of phosphate diesters from a phosphonylating reagent and an alcohol under mild conditions. researchgate.net

The formation of a diester, such as 3,5,5-trimethylhexyl ethyl phosphate, or a triester, like 3,5,5-trimethylhexyl diethyl phosphate, significantly alters the molecule's properties. It becomes less acidic, less polar, and more soluble in organic solvents.

Table 2: General Synthetic Methods for Phosphate Ester Formation

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Alcoholysis with Activation | Alcohol, Coupling Agent (e.g., DCC), Base | Diester or Triester | Versatile method suitable for various alcohols. organic-chemistry.org |

| Metal-Catalyzed Alcoholysis | Alcohol, Phosphonylating Reagent, Zn(II) or Hf(IV) catalyst | Diester | Highly efficient and environmentally benign under mild conditions. researchgate.net |

| Williamson-type Synthesis | Alkyl Halide, Base | Diester or Triester | Classic nucleophilic substitution pathway. |

| Photocatalytic Synthesis | N-Alkoxypyridinium salt, Phosphite, Visible Light | Phosphate Ester | Proceeds under mild, metal-free conditions. organic-chemistry.org |

Beyond simple esterification, this compound can be chemically modified to enhance its reactivity or to introduce functionalities for specific applications. Such modifications are crucial for its use in areas like solvent extraction, catalysis, or as a specialty surfactant. obermeier.de

One key area of modification is for use in hydrometallurgy, where alkyl phosphate esters act as extractants for metals like uranium, cobalt, and nickel. obermeier.de The efficiency and selectivity of this extraction process can be tuned by modifying the structure of the alkyl phosphate. For this compound, this could involve:

Introduction of Additional Ligating Groups: Functional groups could be added to the alkyl backbone to create a multidentate ligand with enhanced affinity for a specific metal ion.

Formation of Thiophosphates: Replacing one or more of the oxygen atoms with sulfur atoms (to form phosphorothioates or phosphorodithioates) can alter the electronic properties and coordination behavior of the ligand. Sulfur-containing organophosphates are known to interact strongly with certain soft metals. rsc.org

Esterification with Functional Alcohols: Reacting the phosphate with alcohols containing other functional groups (e.g., ethers, amines) can produce a bifunctional molecule. For example, forming a diester with an oligo(ethylene glycol) chain would dramatically increase its water solubility and surfactant properties.

These modifications aim to control the molecule's lipophilicity, steric profile, and electronic properties, thereby tailoring its performance for a specific chemical process or interaction. obermeier.de

**advanced Spectroscopic and Analytical Characterization Methodologies**

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques[[19](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAbF9wXH3Jyuj5U4hW_q-hAk92xzxWDN5m-J_mbCfS6gsRZI0WetmNzcR8XS8mfGb8UX3F5wisVxG7IjAkx7xKS0RjyMHbEXdbyYEP5DLILPokKbONO_j7FQlbA24mZDSZjHnwc_2OQ%3D%3D)]

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of 3,5,5-trimethylhexyl dihydrogen phosphate (B84403) are fundamental to understanding its reactivity and physical properties.

Conformational Analysis: The flexibility of the 3,5,5-trimethylhexyl alkyl chain, coupled with rotations around the P-O bonds, results in a complex conformational landscape. Computational chemistry methods, particularly Density Functional Theory (DFT), are employed to explore this landscape. mdpi.com By calculating the energies of various possible conformers, researchers can identify the most stable, low-energy structures. nih.gov For organophosphorus compounds, these calculations consider torsional angles along the carbon backbone and the orientation of the phosphate group. mdpi.com The presence of bulky phenyl groups and alkyl bridges in similar molecules has been shown to significantly influence the preferred conformers. mdpi.com

| Interaction Type | Participating Groups | Description | Significance |

|---|---|---|---|

| Hydrogen Bond (Donor) | P-OH | The acidic protons of the phosphate hydroxyl groups interact with electronegative atoms (e.g., oxygen) on adjacent molecules. | Dictates crystal packing, solubility, and aggregation behavior. |

| Hydrogen Bond (Acceptor) | P=O | The highly polar phosphoryl oxygen accepts hydrogen bonds from donor groups like P-OH or water. nih.gov | Contributes significantly to the stability of dimers and higher-order structures. |

| Van der Waals Forces | 3,5,5-Trimethylhexyl chain | Weak, non-specific interactions between the nonpolar alkyl chains. | Influences the packing efficiency and physical state of the compound. |

In-situ Reaction Monitoring and Kinetic Studies

Understanding the formation and potential degradation (e.g., hydrolysis) of 3,5,5-trimethylhexyl dihydrogen phosphate requires real-time analysis of reaction parameters.

In-situ Reaction Monitoring: Techniques like Fourier Transform Infrared (FTIR) spectroscopy are invaluable for monitoring reactions as they occur. rsc.orgmdpi.com By inserting a probe directly into the reaction vessel, changes in the concentrations of reactants, intermediates, and products can be tracked continuously. youtube.comnih.gov For the synthesis of this compound, specific vibrational bands corresponding to the P=O, P-O, and O-H functional groups would be monitored. This allows for the precise determination of reaction endpoints and the identification of any transient intermediate species, eliminating the need for offline sampling which can be time-consuming and may alter the reaction state. mdpi.com

Kinetic Studies: Kinetic studies focus on the rate at which a reaction proceeds. For organophosphate esters, hydrolysis is a key degradation pathway. clemson.edu The rate of hydrolysis can be studied under various conditions (e.g., pH, temperature) to determine the reaction order and rate constants. researchgate.netdtic.mil For instance, the base-catalyzed hydrolysis of similar organophosphate flame retardants follows a second-order rate law. nih.gov The progress of the hydrolysis of this compound would be followed by monitoring the disappearance of the ester and the appearance of 3,5,5-trimethylhexanol and phosphoric acid. Such studies often employ pseudo-first-order conditions to simplify the analysis. dtic.mil

| Parameter | Description | Method of Determination | Typical Findings for Organophosphates |

|---|---|---|---|

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Varying initial concentrations of the organophosphate and hydroxide (B78521) (for base-catalyzed hydrolysis). | Often follows first-order or pseudo-first-order kinetics. researchgate.net |

| Rate Constant (k) | Proportionality constant in the rate law. | Calculated from the slope of kinetic plots (e.g., ln[A] vs. time). | Highly dependent on pH, temperature, and the structure of the ester. researchgate.netnih.gov |

| Half-life (t½) | Time required for the concentration of the reactant to decrease by half. | Calculated from the rate constant (t½ = 0.693/k for first-order). | Can range from days to years at neutral pH, but decreases significantly in alkaline conditions. researchgate.netnih.gov |

Advanced Chromatographic Separations Coupled with Hyphenated Techniques

Chromatography is essential for separating this compound from reaction mixtures or environmental samples, while mass spectrometry provides definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the dihydrogen phosphate group. dphen1.com To overcome this, a derivatization step is necessary to convert the polar -OH groups into less polar, more volatile, and more thermally stable substitutes. registech.com

Derivatization: Silylation is the most common derivatization technique for this purpose. registech.comomicsonline.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the phosphate group with trimethylsilyl (B98337) (TMS) groups. thermofisher.comsigmaaldrich.com The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction for more hindered groups. registech.comthermofisher.com The resulting silylated derivative is significantly more volatile and amenable to GC analysis. registech.com

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the derivatized compound, allowing for its unambiguous identification. nih.govresearchgate.netosti.gov

| Reagent | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile byproducts that do not interfere with chromatography. sigmaaldrich.com | General purpose for hydroxyl, carboxyl, and amine groups. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available; byproducts elute with the solvent front. thermofisher.com | Ideal for early-eluting compounds. thermofisher.com |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are 10,000 times more stable to hydrolysis than TMS derivatives. registech.com | Analysis in complex or aqueous-containing matrices where derivative stability is crucial. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in conjunction with other silylating agents. thermofisher.com | Derivatization of hindered functional groups. registech.com |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Compounds

LC-HRMS is a powerful technique for analyzing non-volatile and polar compounds like this compound directly, without the need for derivatization. mdpi.comnih.gov

Liquid Chromatography: The compound is first separated from other components in a liquid phase using a high-performance liquid chromatography (HPLC) system. Reversed-phase chromatography, with a C18 column, is commonly used for organophosphates. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like acetic acid to improve peak shape. nih.gov

High-Resolution Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules. nih.gov HRMS analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provide highly accurate mass measurements (often to within 5 ppm). mdpi.com This accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing structural information that confirms the identity of the compound. doi.orgauburn.edu For organophosphates, characteristic fragmentation pathways, such as the loss of the alkyl chain or water, can be observed. mdpi.com

| Parameter | Expected Value / Observation | Ionization Mode | Information Gained |

|---|---|---|---|

| Chemical Formula | C9H21O4P | N/A | Fundamental identity of the molecule. |

| Monoisotopic Mass | 224.1177 | N/A | The exact mass of the most abundant isotopic species. |

| [M-H]⁻ Ion (Accurate Mass) | 223.1105 | Negative ESI | Confirms molecular weight and allows for elemental composition calculation. |

| [M+H]⁺ Ion (Accurate Mass) | 225.1250 | Positive ESI | Alternative confirmation of molecular weight. |

| Key MS/MS Fragments (from [M-H]⁻) | Loss of H₂O; loss of C₉H₁₈ (alkene); [H₂PO₄]⁻ ion (m/z 96.9693) | Negative ESI | Provides structural confirmation of the phosphate head group and the alkyl chain. |

X-ray Diffraction (XRD) and Crystallography of Pure Derivatives and Complexes

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a compound. electronicsandbooks.comnih.gov For a molecule like this compound, obtaining a suitable single crystal might be challenging. However, analysis of its derivatives or metal complexes can provide invaluable structural data.

Crystallography of Derivatives: If the parent compound does not crystallize well, forming a salt or a co-crystal with another molecule can sometimes yield high-quality crystals suitable for XRD analysis. The resulting structure would reveal exact bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. nih.gov

Crystallography of Complexes: Organophosphates readily form complexes with metal ions. acs.org By reacting this compound with a metal salt (e.g., copper, zinc, manganese), it is possible to grow single crystals of the resulting metal-organophosphate complex. researchgate.netnih.gov The X-ray structure of such a complex would show how the phosphate group coordinates to the metal center (e.g., as a monodentate or bridging ligand) and how the alkyl chains pack within the crystal lattice. acs.orgnih.gov This information is crucial for understanding the compound's potential applications in materials science and coordination chemistry. rsc.org

**theoretical and Computational Investigations of 3,5,5 Trimethylhexyl Dihydrogen Phosphate**

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. acs.org For organophosphorus compounds, these methods can elucidate electronic structure, conformational preferences, and reaction mechanisms. biorxiv.orgmdpi.com

The electronic structure of 3,5,5-trimethylhexyl dihydrogen phosphate (B84403) is characterized by the polar phosphate head group and the nonpolar trimethylhexyl tail. DFT calculations on similar organophosphates reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on different parts of the molecule, which dictates its reactivity. biorxiv.org

The phosphate group features covalent P-O and O-H bonds, as well as a P=O double bond. Bonding analysis, using techniques like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), would likely show significant charge separation, with the phosphorus atom carrying a partial positive charge and the oxygen atoms partial negative charges. This polarity is fundamental to its role as a surfactant and its interaction with polar solvents and surfaces. The C-C and C-H bonds of the 3,5,5-trimethylhexyl group are nonpolar covalent bonds. The branching at positions 3 and 5 introduces steric hindrance that can influence both intramolecular and intermolecular interactions.

Table 1: Predicted Electronic Properties of 3,5,5-Trimethylhexyl Dihydrogen Phosphate based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability, with potential for reactivity at the phosphate head. biorxiv.org |

| Electron Density | High around the phosphate oxygen atoms | Site for electrophilic attack and hydrogen bonding. |

| Electrostatic Potential | Negative potential around the phosphate group, neutral along the alkyl chain | Governs interactions with ions, polar molecules, and surfaces. |

The conformational flexibility of the 3,5,5-trimethylhexyl tail allows the molecule to adopt numerous spatial arrangements. Computational methods can identify the most stable conformers (energy minima) by systematically rotating the single bonds in the alkyl chain. For long-chain alkyl phosphates, the extended, all-trans conformation is often a low-energy state in a vacuum. However, the presence of methyl branches in the 3,5,5-trimethylhexyl structure creates steric constraints that favor folded or bent conformations to minimize steric repulsion.

The relative energies of different conformers are typically within a few kcal/mol, meaning that at room temperature, the molecule exists as a dynamic ensemble of various conformations. acs.org In solution or at interfaces, the conformational preferences will be further influenced by interactions with the surrounding medium.

Quantum chemical calculations are instrumental in studying the reaction pathways of organophosphates, such as hydrolysis or phosphorylation. nih.gov For this compound, a key reaction would be its deprotonation in an aqueous solution to form the corresponding anion.

Computational modeling can map the potential energy surface for such reactions, identifying the transition states and calculating the activation energy barriers. acs.org This provides insight into the reaction kinetics. For instance, the hydrolysis of the P-O-C bond, while generally slow for alkyl phosphates, can be modeled to understand the mechanism under various pH conditions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the collective properties of many molecules. nih.gov For a surfactant like this compound, MD simulations are ideal for exploring its behavior in bulk solution and at interfaces.

In an aqueous environment, this compound is expected to exhibit amphiphilic behavior, with the hydrophilic phosphate head interacting favorably with water and the hydrophobic alkyl tail avoiding it. MD simulations of similar long-chain alkyl phosphates have shown that above a certain concentration, known as the critical micelle concentration (CMC), these molecules spontaneously self-assemble into larger aggregates like micelles or bilayers. elpub.ruresearchgate.net

The branched structure of the 3,5,5-trimethylhexyl tail would influence the packing of the molecules within these aggregates. The bulky methyl groups may prevent the formation of highly ordered, dense structures, potentially leading to the formation of smaller or more irregularly shaped micelles compared to their linear-chain counterparts. MD simulations can predict the size, shape, and dynamics of these self-assembled structures. yorku.ca

Table 2: Predicted Self-Assembly Characteristics in Aqueous Solution

| Property | Predicted Behavior for this compound | Influence of Branched Alkyl Chain |

| Aggregation Number | Moderate | Steric hindrance from methyl groups may lead to smaller micelles. |

| Micelle Shape | Likely spherical or ellipsoidal at lower concentrations | Branching can disrupt ordered packing, disfavoring lamellar phases. |

| Interfacial Tension | Significant reduction at the water-air or water-oil interface | The molecule will orient with the phosphate head in water and the tail in the non-polar phase. elpub.ru |

MD simulations can effectively model the adsorption and organization of surfactant molecules on various surfaces. On a hydrophilic surface (e.g., metal oxides), this compound would likely adsorb via its phosphate head group, with the hydrophobic tails extending away from the surface. digitellinc.comnih.gov On a hydrophobic surface (e.g., graphite (B72142) or a polymer), the interaction would be driven by the adsorption of the alkyl tail, with the phosphate head groups exposed to the surrounding solvent.

These simulations can provide detailed information on the binding energies, orientation of the adsorbed molecules, and the structure of the resulting monolayer or bilayer. digitellinc.com This is crucial for understanding its performance as a corrosion inhibitor, dispersant, or surface modifier. The branched nature of the tail would again play a significant role in the packing density and ordering of the adsorbed layer.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational methodology that aims to build a mathematical relationship between the structural features of a molecule and its macroscopic properties. cetjournal.itnih.gov These models are developed by analyzing a dataset of compounds where both the molecular structures and the property of interest are known. Once a statistically valid model is created, it can be used to predict the properties of new or untested compounds based solely on their molecular structure. nih.gov

For this compound, QSPR models can predict key parameters related to its chemical reactivity and stability. The process begins with the calculation of molecular descriptors from the compound's two-dimensional structure or three-dimensional conformation. These descriptors quantify various aspects of the molecule:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, size, and shape (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for predicting reactivity. Examples include partial atomic charges, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO, for instance, can indicate susceptibility to nucleophilic attack. mdpi.com

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these provide precise information on electronic and geometric properties (e.g., bond orders, total energy, solvation energy). mdpi.com

A hypothetical QSPR model for predicting the thermal stability of alkyl dihydrogen phosphates might take the form of a multiple linear regression (MLR) equation:

Thermal Stability (T_d) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where T_d is the decomposition temperature, and c values are coefficients determined from the regression analysis of a training set of known compounds.

Illustrative Data Table: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Hypothetical Value | Role in Prediction |

| Constitutional | Molecular Weight | 238.24 g/mol | Influences physical properties like boiling point and density. |

| Topological | Wiener Index | 985 | Relates to molecular branching and compactness, affecting intermolecular forces. |

| Electronic | Dipole Moment | 3.45 D | Indicates overall molecular polarity, influencing solubility and interactions. |

| Electronic | LogP (Octanol-Water Partition) | 3.10 | Predicts lipophilicity, which is key for performance in non-polar media like plastics. |

| Quantum-Chemical | LUMO Energy | -1.2 eV | A lower LUMO energy suggests higher susceptibility to nucleophilic attack, impacting chemical stability. |

| Quantum-Chemical | Solvation Energy (in water) | -15.8 kcal/mol | Predicts solubility and stability in aqueous environments. |

Note: The values in this table are illustrative examples for educational purposes and are not derived from published experimental or computational results.

By inputting these descriptors into a validated QSPR model, one could estimate the compound's stability against hydrolysis, a critical factor for organophosphates, or its thermal decomposition temperature, which is vital for its use in high-temperature applications like plastics manufacturing. acs.org

The true utility of QSPR lies in its ability to link molecular structure to real-world performance. As this compound and its derivatives are used as plasticizers and flame retardants, QSPR models can be invaluable for predicting their efficacy in these roles. ontosight.ai

For instance, in its application as a plasticizer for polymers like PVC, key performance metrics include compatibility with the polymer matrix, efficiency (the amount needed to achieve a desired flexibility), and permanence (resistance to leaching or evaporation). These metrics can be correlated with QSPR-predicted properties:

Compatibility can be correlated with descriptors like the solubility parameter or LogP. A closer match between the plasticizer's and the polymer's solubility parameters often predicts better compatibility.

Plasticizing Efficiency might be related to molecular shape and flexibility descriptors.

Permanence can be predicted from properties like vapor pressure and the octanol-air partition coefficient (Koa), which can themselves be predicted by QSPR models.

Illustrative Data Table: QSPR Correlation for Plasticizer Performance

| Predicted Property (from QSPR) | Performance Metric | Strength of Correlation (Hypothetical R²) | Implication |

| LogP | Polymer Compatibility Index | 0.85 | Higher lipophilicity (LogP) correlates strongly with better integration into a non-polar polymer like PVC. |

| Molecular Asphericity | Plasticizing Efficiency | 0.72 | Less spherical, more linear molecules may more effectively separate polymer chains, increasing flexibility. |

| Predicted Vapor Pressure | Resistance to Leaching | 0.91 | Lower predicted vapor pressure correlates strongly with higher permanence and lower loss from the final product. |

Note: This table presents a hypothetical correlation to illustrate the QSPR methodology. R² (coefficient of determination) values indicate how well the model explains the variance in the data.

These predictive models enable chemists to screen potential plasticizers computationally before they are synthesized, saving significant time and resources.

Computational Design and Screening of Novel Analogs

Building upon QSPR modeling, computational chemists can proactively design novel analogs of this compound with enhanced properties. This in silico design process involves creating a virtual library of related molecules by systematically modifying the parent structure.

For this compound, modifications could include:

Altering the Alkyl Chain: Changing the length, branching (e.g., moving the methyl groups), or degree of saturation of the nonyl group.

Modifying the Phosphate Head: Esterifying one of the acidic protons to create a diester, or replacing oxygen with sulfur to create a thiophosphate.

Each of these virtual analogs can then be subjected to high-throughput computational screening. Their molecular descriptors are calculated automatically, and their properties are predicted using the previously established QSPR models. acs.orgnih.gov A scientist could screen thousands of potential analogs for a desired profile, such as:

An analog with a higher predicted flame retardancy score.

An analog with a lower predicted LogP for better performance in a more polar environment.

An analog with greater predicted hydrolytic stability for applications requiring long-term exposure to moisture.

Only the most promising candidates identified through this screening process would be selected for laboratory synthesis and experimental validation. This rational design approach accelerates the discovery of new molecules with tailored functionalities, moving beyond trial-and-error experimentation.

**specialized Applications of 3,5,5 Trimethylhexyl Dihydrogen Phosphate Non Clinical Focus **

Solvent Extraction Systems in Hydrometallurgy and Nuclear Reprocessing

Acidic organophosphorus compounds are foundational in many solvent extraction processes for metal recovery and purification. The structure of 3,5,5-trimethylhexyl dihydrogen phosphate (B84403), featuring an acidic phosphate group and a large, branched alkyl tail, makes it a candidate for such applications.

The primary mechanism for metal extraction by acidic organophosphate esters is cation exchange, where the proton of the acidic hydroxyl group on the phosphate is exchanged for a metal ion. The branched 3,5,5-trimethylhexyl group ensures the molecule's solubility in organic diluents, such as kerosene, which is necessary for the liquid-liquid extraction process.

The selectivity of such an extractant for specific metal ions is governed by several factors. Different metal ions are extracted at different pH levels, allowing for their separation by carefully controlling the acidity of the aqueous phase. elixirpublishers.com The charge and ionic radius of the metal ion also play a crucial role in the stability of the resulting metal-extractant complex, thereby influencing extraction efficiency and selectivity. elixirpublishers.com While compounds like di-(2-ethyl-hexyl) phosphoric acid (D2EHPA) are widely studied for rare earth element recovery researchgate.net, the principles of their selectivity can be applied to other acidic organophosphates.

Maximizing the efficiency of a solvent extraction process involves the systematic optimization of several operational parameters. The goal is to achieve high extraction of the target metal while ensuring efficient separation of the aqueous and organic phases.

Key parameters for optimization include:

Extractant Concentration: Higher concentrations generally lead to better extraction efficiency but can sometimes complicate stripping and increase costs.

Aqueous Phase pH: This is one of the most critical variables, as the extraction of most metal ions by acidic extractants is highly pH-dependent. elixirpublishers.com

Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume affects the extraction equilibrium and the number of theoretical stages required for a given separation. researchgate.net

Contact Time: Sufficient time must be allowed for the system to reach equilibrium, ensuring maximum metal transfer. researchgate.net

Temperature: Temperature can influence extraction kinetics, equilibrium, and phase separation properties. researchgate.net

The branched structure of the 3,5,5-trimethylhexyl group is anticipated to aid in phase disengagement, preventing the formation of stable emulsions that can hinder the process.

Table 1: Parameters for Optimizing Metal Extraction Efficiency

| Parameter | Effect on Extraction | General Optimization Goal |

| Extractant Concentration | Directly impacts the loading capacity of the organic phase. | Balance high extraction with cost and stripping efficiency. |

| Aqueous Phase pH | Critically determines the selectivity and efficiency of cation exchange. | Adjust to the optimal range for the target metal ion to maximize separation from other ions. elixirpublishers.com |

| Phase Ratio (O/A) | Influences the stripping factor and the number of stages needed. | Optimize for process economics, minimizing solvent volume while achieving target extraction. researchgate.net |

| Temperature | Affects reaction kinetics and distribution coefficients. | Control to enhance extraction or stripping, depending on the thermodynamics of the specific system. researchgate.net |

| Contact Time | Determines the approach to equilibrium. | Ensure sufficient mixing time for complete mass transfer without causing emulsion issues. |

Surfactant and Emulsifying Agent Applications in Industrial Processes

The amphiphilic nature of 3,5,5-trimethylhexyl dihydrogen phosphate, combining a polar, hydrophilic phosphate "head" with a nonpolar, hydrophobic hydrocarbon "tail," imparts surfactant properties. This structure allows it to function at the interface between immiscible liquids, such as oil and water. A related compound, 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, is noted for its use as an emulsifier. nih.gov

In emulsion polymerization, surfactants are used to stabilize droplets of monomer in a continuous phase (typically water). The surfactant forms micelles that enclose the monomer, providing sites for polymerization to begin. An organophosphate surfactant like this compound could serve this role, stabilizing the emulsion. Furthermore, as a "reactive" surfactant, its phosphate group could potentially be incorporated into the final polymer, which may enhance properties such as adhesion, stability, and even flame retardancy.

Enhanced Oil Recovery (EOR) techniques are employed to extract residual oil from reservoirs after primary and secondary recovery methods are exhausted. researchgate.net Surfactant flooding is a chemical EOR method where a surfactant solution is injected to lower the interfacial tension between the trapped oil and the injection fluid (water). This reduction in tension allows the oil to be mobilized and swept toward production wells. The molecular structure of this compound is well-suited for this application, as its amphiphilic character would allow it to concentrate at the oil-water interface, reducing the capillary forces that trap the oil in the reservoir rock.

Flame Retardant Additives for Advanced Materials

Organophosphate esters (OPEs) are a major class of halogen-free flame retardants used as additives in polymers to meet fire safety standards. acs.orgspecialchem.com this compound falls into this category and is expected to impart flame retardancy through mechanisms common to other OPEs. mdpi.com The use of OPEs has grown as they have replaced older, regulated brominated flame retardants. nih.govoup.com

The flame-retardant action of organophosphorus compounds typically occurs through a combination of gas-phase and condensed-phase mechanisms:

Gas-Phase Inhibition: During combustion, the OPE can thermally decompose to release phosphorus-containing radicals (such as PO•). These volatile radicals act as scavengers, interfering with the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the combustion chain reaction in the flame. mdpi.com This cools the flame and can extinguish it.

Condensed-Phase Barrier Formation: In the solid (condensed) phase, the heated organophosphate decomposes to form phosphoric acid. This acid promotes the dehydration and charring of the polymer. mdpi.comnih.gov The resulting char layer acts as a physical barrier that insulates the underlying material from heat and oxygen, slowing down polymer degradation and the release of flammable gases that fuel the fire. nih.gov

Table 2: General Classes of Organophosphate Ester (OPE) Flame Retardants

| OPE Class | Example Compounds | Primary Mechanism |

| Alkyl Phosphates | Tris(1-chloro-2-propyl) phosphate (TCPP), Tris(2-butoxyethyl) phosphate (TBOEP) | Primarily gas-phase inhibition, though some condensed-phase action occurs. oup.comaaqr.org |

| Aryl Phosphates | Triphenyl phosphate (TPHP), Isopropylated triphenylphosphate (IPPP) | Primarily condensed-phase char formation. acs.orgoup.com |

| Acidic Alkyl Phosphates | This compound | Expected to exhibit a combination of condensed-phase (charring via phosphoric acid) and gas-phase mechanisms. |

Mechanism of Flame Retardancy in Polymer Composites

This compound, a member of the organophosphorus flame retardant (OPFR) family, imparts flame retardancy to polymer composites through a combination of gas-phase and condensed-phase mechanisms. nih.govnih.gov The effectiveness of these mechanisms is rooted in the chemical transformations the phosphate ester undergoes at the elevated temperatures characteristic of combustion.

Condensed-Phase Mechanism: In the solid, or condensed phase, the primary action of this compound involves the formation of a protective char layer on the polymer surface. nih.govmdpi.com Upon heating, the dihydrogen phosphate moiety decomposes to form phosphoric acid and subsequently polyphosphoric acid. nih.govresearchgate.net These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer matrix. nih.govmdpi.com This process results in the formation of a thermally stable, insulating layer of carbonaceous char. nih.gov

This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, which slows down the rate of pyrolysis (thermal decomposition) and the generation of flammable volatile gases. mdpi.com

It limits the diffusion of oxygen to the polymer surface, further inhibiting combustion. nih.gov

The glassy molten layer that can be formed by the phosphoric acid derivatives can further block the transfer of heat and combustible gases. nih.gov

Gas-Phase Mechanism: In the gas phase, the combustion process is a radical chain reaction involving highly reactive species like hydrogen (H•) and hydroxyl (HO•) radicals. This compound can also interfere with this process. During its thermal decomposition, volatile phosphorus-containing radicals, such as PO• and PO₂•, are generated. nih.gov These phosphorus-based radicals are highly effective at scavenging the H• and HO• radicals, terminating the chain reaction and extinguishing the flame. nih.govaaqr.org Additionally, the decomposition of the organic part of the molecule can release non-combustible gases that dilute the concentration of flammable gases and oxygen in the vicinity of the flame, creating a suffocation effect. nih.gov

Synergistic Effects with Co-additives in Fire Suppression

The flame retardant efficacy of this compound can be significantly enhanced through synergistic interactions with other additives, particularly those containing nitrogen or other phosphorus compounds. researchgate.netacs.org This synergy allows for a lower total loading of flame retardant to achieve the desired level of fire safety, which can be beneficial for preserving the mechanical properties of the polymer composite.

Phosphorus-Nitrogen (P-N) Synergy: When used in conjunction with nitrogen-containing compounds (e.g., melamine (B1676169) and its derivatives), a powerful synergistic effect is observed. nih.govresearchgate.net The mechanism of this synergy is multifaceted:

The nitrogen compounds, upon heating, release non-flammable gases like ammonia (B1221849) (NH₃). nih.govwikipedia.org This dilutes the fuel and oxygen concentration in the gas phase, complementing the suffocation effect of the organophosphate's decomposition products.

The phosphoric acid generated from the decomposition of the this compound can react with the nitrogen compound, leading to the formation of more thermally stable phosphoramidate (B1195095) or phosphate-amide structures. researchgate.net These structures enhance the integrity and insulating properties of the char layer formed in the condensed phase. acs.org

The combination of phosphorus and nitrogen promotes more efficient charring, increasing the char yield and creating a more robust barrier against heat and mass transfer. mdpi.com

Phosphorus-Phosphorus Synergy: Synergism can also occur with other phosphorus-containing flame retardants. For instance, combining a phosphate ester like this compound, which is effective in promoting charring, with a phosphinate that may have a different decomposition profile or gas-phase activity can lead to a more comprehensive flame retardant effect across a wider temperature range.

Other Synergists: Compounds containing sulfur have also been shown to exhibit synergistic effects with phosphorus flame retardants. nih.govresearchgate.net The presence of sulfur can alter the decomposition pathway of the organophosphate and the polymer, leading to a higher yield of pyrolytic residue and enhanced flame retardancy. researchgate.net

Lubricant and Hydraulic Fluid Formulations

Anti-Wear and Extreme Pressure Performance Enhancement

This compound serves as an effective anti-wear (AW) and extreme pressure (EP) additive in lubricant and hydraulic fluid formulations. mdpi.commachinerylubrication.com Its function is to protect metal surfaces from damage under boundary and mixed lubrication regimes, where direct asperity contact can lead to friction and wear. machinerylubrication.comresearchgate.net

Mechanism of Action: The fundamental mechanism involves the chemical reaction of the phosphate ester with the metal surface (typically iron or steel) at elevated temperatures and pressures that occur at localized contact points. mdpi.comwikipedia.org

Adsorption and Reaction: The polar phosphate head of the molecule adsorbs onto the metallic surface.

Tribofilm Formation: Under the high local temperatures (130-200°C or higher) and pressures generated by friction at the asperity contacts, the additive decomposes. wikipedia.orggoogle.com This decomposition triggers a chemical reaction with the iron on the surface, forming a sacrificial, protective tribochemical film. youtube.com

Protective Layer: This film, often composed of iron phosphates and polyphosphates, possesses a lower shear strength than the base metal. researchgate.net It shears preferentially during contact, preventing direct metal-to-metal adhesion, scuffing, and catastrophic wear. mdpi.com This layer is continuously formed and removed during operation, providing ongoing protection. rsc.org

As an extreme pressure additive, this compound is activated under severe conditions where anti-wear additives may be insufficient. wikipedia.org The reaction layers formed under EP conditions can withstand very high temperatures (up to 900°C for some phosphorus additives) before melting, thus preventing component seizure. google.com

The performance of phosphate ester additives is summarized in the table below.

Table 1: Performance Characteristics of Phosphate Ester Lubricant Additives

| Feature | Description |

|---|---|

| Additive Type | Anti-Wear (AW) / Extreme Pressure (EP) |

| Activation | Thermally activated by friction at asperity contacts. machinerylubrication.com |

| Mechanism | Forms a sacrificial, low-shear strength tribochemical film on metal surfaces. mdpi.com |

| Film Composition | Primarily iron phosphates and polyphosphates. |

| Primary Function | Prevents metal-to-metal contact, reducing scuffing, adhesion, and wear. researchgate.net |

| Typical Applications | Engine oils, gear oils, hydraulic fluids, metalworking fluids. machinerylubrication.comyoutube.com |

Friction Modification and Rheological Properties

While primarily used for wear protection, this compound can also influence the frictional and rheological properties of the lubricant.

Friction Modification: The protective tribofilm formed by the phosphate ester, as described previously, has a significant impact on friction. By preventing direct metal contact and providing a surface that is easily sheared, the additive can lead to a reduction in the coefficient of friction (COF), particularly under boundary lubrication conditions. researchgate.net However, the effect is complex and can be competitive. Organic friction modifiers (OFMs) and anti-wear additives like phosphate esters often compete for adsorption on the rubbing surfaces. rsc.org The final frictional behavior depends on the lubricant formulation, operating conditions, and the nature of the tribofilm that is dynamically formed and removed. rsc.org The branched alkyl chain (3,5,5-trimethylhexyl) can also influence friction; lubricants with branched chain structures may exhibit a higher coefficient of friction compared to those with long, straight chains. mdpi.com

Chemical Intermediates in Fine Chemical Synthesis

Precursors for Specialty Esters and Functional Materials

This compound is a versatile chemical intermediate used as a precursor in the synthesis of a variety of more complex molecules, particularly specialty esters and other functional materials. Its structure, featuring a reactive dihydrogen phosphate group attached to a branched alkyl chain, allows for further chemical modification.